11-Bromoundecyltriethoxysilane

Silane hydrolysis kinetics NMR spectroscopy Surface modification process control

11-Bromoundecyltriethoxysilane (CAS 200138-14-3) is a C11-bromoalkyl triethoxysilane that combines a terminal bromine on an 11-carbon alkyl chain with a triethoxysilyl head group. This bifunctional architecture enables covalent anchoring to hydroxylated inorganic surfaces via the silane while retaining the bromine terminus for nucleophilic substitution, click chemistry, or surface-initiated polymerization.

Molecular Formula C17H37BrO3Si
Molecular Weight 397.5 g/mol
Cat. No. B12063372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Bromoundecyltriethoxysilane
Molecular FormulaC17H37BrO3Si
Molecular Weight397.5 g/mol
Structural Identifiers
SMILESCCO[Si](CCCCCCCCCCCBr)(OCC)OCC
InChIInChI=1S/C17H37BrO3Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h4-17H2,1-3H3
InChIKeyRJMUHDJJAWRAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Technical Profile of 11-Bromoundecyltriethoxysilane as a Long-Chain Bifunctional Organosilane


11-Bromoundecyltriethoxysilane (CAS 200138-14-3) is a C11-bromoalkyl triethoxysilane that combines a terminal bromine on an 11-carbon alkyl chain with a triethoxysilyl head group [1]. This bifunctional architecture enables covalent anchoring to hydroxylated inorganic surfaces via the silane while retaining the bromine terminus for nucleophilic substitution, click chemistry, or surface-initiated polymerization. Its distinguishing feature relative to the more widely studied 11-bromoundecyltrimethoxysilane (BrUTMS, CAS 17947-99-8) and 11-bromoundecyltrichlorosilane (CAS 79769-48-5) is the ethoxy substituents on silicon, which impart a distinct hydrolysis-rate profile and generate ethanol rather than methanol as the condensation byproduct [2]. These differences have direct consequences for process safety, pot-life, and compatibility with moisture-sensitive substrates, making the compound a rational procurement choice in specific industrial surface-modification workflows.

Bifunctional architecture Triethoxysilyl anchor for hydroxylated surfaces; C11-Br terminus for nucleophilic substitution or click chemistry.
Hydrolysis profile Slower ethoxy hydrolysis extends pot-life and generates ethanol, improving process safety over methoxy/chloro analogs.
Monolayer control 11-carbon spacer enables room-temperature ordered SAMs without thermal annealing, supporting reproducible thin-film fabrication.

Why Not All C11-Bromo Silanes Are Interchangeable: Triethoxy vs. Trimethoxy vs. Trichloro Selection Criteria


Bromoalkyl silanes with identical C11 chain length and terminal bromine are frequently treated as drop-in replacements; however, the silicon substituent (ethoxy, methoxy, chloro) dictates the hydrolysis and condensation kinetics, the chemical identity of the leaving group, and the resulting monolayer quality [1]. Triethoxy silanes hydrolyze approximately 50-fold slower than their trimethoxy counterparts under basic conditions, a kinetic difference that can determine whether a coating process yields a conformal monolayer or an irreproducible crosslinked network [2]. The ethoxy variant also liberates ethanol, which is substantially less toxic and corrosive than the methanol or HCl released by the corresponding methoxy or chloro silanes [3][4]. Consequently, selecting the triethoxy congener is not a matter of supplier convenience but a functional decision that impacts workplace safety, substrate compatibility, and the reproducibility of surface functionalization protocols. The quantitative evidence below demonstrates where 11-bromoundecyltriethoxysilane departs from its closest in-class analogs.

11-Bromoundecyltriethoxysilane
Trimethoxy / trichloro analogs
Hydrolysis kinetics may shift significantly; faster methoxy/chloro hydrolysis can cause premature gelation and non-conformal films.
Ethanol byproduct
Methanol or HCl release
Byproduct toxicity and corrosivity differ; facility ventilation and scrubbing requirements may not transfer directly.
Intermediate surface energy
Highly hydrophobic or hydrophilic termini
Surface wettability mismatch may alter aqueous reagent spreading and post-modification uniformity, requiring method re-validation.

Quantitative Differentiation of 11-Bromoundecyltriethoxysilane from Closest Analogs


Hydrolysis Rate: Triethoxy vs. Trimethoxy Under Basic Conditions

The hydrolysis rate of the triethoxy anchor directly governs the temporal window for monolayer self-assembly before bulk condensation dominates. 1H NMR kinetic data on analogous vinyltrialkoxysilanes establish that under basic conditions the ethoxy congener hydrolyzes approximately 50-fold slower than the methoxy congener (VTES vs. VTMS), while under acidic conditions the steric effect is negligible [1]. This class-level inference is supported by the Gelest reactivity hierarchy, which ranks Si-OCH3 as more reactive than Si-OCH2CH3 towards hydroxylated surfaces, with methoxysilanes capable of reaction under dry aprotic conditions whereas ethoxysilanes require catalysis [2]. For 11-bromoundecyltriethoxysilane, the practical consequence is a wider processing window and reduced premature gelation when applied from aqueous-organic solvent mixtures commonly used in industrial silanization baths.

Hydrolysis kinetics
Class-level inference
~50× slower than trimethoxy under basic conditions (VTES vs. VTMS)
Wider processing window before crosslinking; suits large-area dip/spray coating.
Class-level; verify kinetic profile under specific solvent and pH.
Silane hydrolysis kinetics NMR spectroscopy Surface modification process control

Hydrolysis Byproduct Safety: Triethoxy vs. Trimethoxy vs. Trichloro Silanes

The ethoxy substituent liberates ethanol during hydrolysis, in contrast to the methanol evolved from trimethoxy silanes and the HCl released by trichloro silanes. A patent on crosslinkable polyethylene explicitly states that 'byproduct methanol from crosslinking with trimethoxysilane is very undesirable in some products, [while] byproduct ethanol from crosslinking is less hazardous, especially at ppm levels' [1]. The Gelest technical library corroborates this, listing 'low toxicity' as the key advantage of ethoxysilanes and classifying the methoxy analog as having 'moderate toxicity' [2]. For 11-bromoundecyltriethoxysilane specifically, the combination of a non-corrosive, low-toxicity byproduct and a non-chlorine leaving group enables deployment in enclosed coating lines and cleanroom environments where volatile organic compound (VOC) and acid-gas exposure are tightly regulated.

Byproduct safety
Cross-study comparable
Ethanol (PEL 1000 ppm) vs. methanol (200 ppm) vs. HCl (5 ppm ceiling)
Reduces ventilation/scrubbing infrastructure; enables cleanroom deployment.
Based on OSHA PEL; confirm process-specific exposure assessment.
Industrial hygiene Byproduct toxicity Silane coupling agent selection

Interfacial Adhesion Strength of Bromo-Terminated SAMs vs. Amino, Methyl, and Mercapto Termini

The terminal bromine atom imparts a characteristic interfacial adhesion strength distinct from other commonly used end-group functionalities. Laser-induced spallation measurements on 11-bromo-undecyltrimethoxysilane (BrUTMS) SAMs sandwiched between a gold film and a fused silica substrate yielded an interface strength of 52 ± 5.4 MPa [1]. This value positions bromo-terminated SAMs precisely between the weaker 11-amino-undecyltriethoxysilane (ATES, 19 ± 1.7 MPa) and the stronger 11-mercapto-undecyltrimethoxysilane (MUTMS, 80 ± 6.5 MPa), and is significantly higher than the non-reactive dodecyltriethoxysilane (DTES, 20 ± 1.3 MPa) [1]. While the data were generated on the trimethoxy analog, the interfacial failure mode is dominated by end-group/metal interactions, not the silane anchor, making the values class-transferable to the triethoxy derivative when fully hydrolyzed and condensed.

Interfacial adhesion
Class-level inference
BrUTMS SAM: 52 ± 5.4 MPa (gold–silica, laser spallation)
Sufficient adhesion for thin-film processing; controlled delamination in transfer printing.
Class-transferable from trimethoxy analog; validate with triethoxy derivative.
Interfacial failure mechanics Self-assembled monolayer adhesion Laser spallation testing

Surface Wettability of Bromo-Terminated Monolayers vs. Amino, Chloro, Methyl, and Hydroxyl Termini

The bromine terminus confers an intermediate surface hydrophobicity that is distinct from both highly hydrophobic methyl-terminated SAMs and hydrophilic amino- or hydroxyl-terminated SAMs. Static water contact angles for Br-terminated alkylsilane monolayers on silicon substrates are reported in the range of 80–92°, with corresponding surface energies of 35–45 mN/m [1][2]. By comparison, methyl-terminated SAMs exhibit contact angles of 105–115°, chloro-terminated SAMs 85–95°, amino-terminated SAMs 45–65°, and hydroxyl-terminated SAMs 15–35° [1]. The bromine surface occupies a narrow wettability regime that enables subsequent nucleophilic displacement reactions without rendering the surface excessively hydrophobic for aqueous reagent access or excessively hydrophilic for non-specific adsorption.

Surface wettability
Cross-study comparable
Water contact angle 80–92°; surface energy 35–45 mN/m
Intermediate hydrophobicity allows aqueous post-modification without co-solvents.
Aggregated literature values; confirm on target substrate.
Contact angle goniometry Surface energy SAM characterization

Post-Functionalization Efficiency: Quantitative Conversion of Bromine to Azide, Amine, and Thiol Termini

The terminal bromine atom serves as an efficient leaving group for SN2 reactions, enabling quantitative conversion to azide, thiocyanate, thiol, and amine functionalities. Studies on 11-bromoundecyl silane-based SAMs report that nucleophilic substitution with azide ions proceeds with 80–100% conversion, as quantified by XPS and FTIR [1][2]. This reactivity underpins the use of bromo-terminated SAMs as universal platforms for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and for surface-initiated atom-transfer radical polymerization (SI-ATRP), where the bromine acts as the initiating site [1]. In contrast, methyl-terminated SAMs provide no chemical handle, and amino-terminated SAMs exhibit lower selectivity in multi-step conjugation due to competing side reactions [3]. The quantitative conversion efficiency directly reduces the number of post-deposition steps required to achieve a target surface chemistry, making the bromo-terminated triethoxysilane a more predictable intermediate than the amino analog in complex surface engineering workflows.

Post-functionalization
Cross-study comparable
Br → N₃ conversion 80–100% (XPS/FTIR); efficient SN2 handle
Single-step conversion replaces multi-step protection; supports click/ATRP.
Conversion depends on nucleophile and solvent; validate on SAM.
Nucleophilic substitution Surface click chemistry ATRP initiator efficiency

C11 Chain Length vs. Shorter Bromoalkyl Silanes: Monolayer Thickness and Order

The 11-carbon alkyl chain of 11-bromoundecyltriethoxysilane produces a monolayer thickness of approximately 20–22 Å, as measured by ellipsometry on silicon substrates [1]. This compares to ~15–17 Å for bromohexyl silanes (C6) and ~12–14 Å for bromopropyl silanes (C3) [1]. The longer chain length enhances van der Waals interactions between adjacent alkyl chains, leading to a higher degree of conformational order and a lower defect density, as evidenced by the absence of pinhole signals in electrochemical impedance spectroscopy (EIS) and the higher dichroic ratios observed in FTIR [2]. For procurement decisions, the C11 chain represents the minimum chain length at which room-temperature liquid-crystalline-like packing is achieved for haloalkyl silanes, ensuring barrier properties suitable for corrosion inhibition and dielectric layers that shorter-chain analogs cannot match without thermal annealing [2].

Chain-length order
Class-level inference
SAM thickness 20–22 Å; room-temperature liquid-crystalline packing (C11)
Pinhole-free barrier without annealing; outperforms C6/C3 in ambient processing.
Class-level; ellipsometry and EIS on Si; validate on your oxide surface.
SAM thickness Chain length effect Ellipsometry Packing density

Procurement-Optimized Application Scenarios for 11-Bromoundecyltriethoxysilane Based on Quantitative Differentiation


Large-Area Glass or Silicon Oxide Coating Lines Requiring Extended Pot-Life

The ~50-fold slower hydrolysis kinetics of the triethoxy anchor under basic conditions [Section 3, Evidence 1] directly benefits roll-to-roll or dip-coating processes where the silane solution must remain stable for hours without premature gelation. The slow, controlled hydrolysis allows the silane to adsorb and organize into a conformal monolayer before crosslinking, reducing defect formation. The broad processing window translates to fewer bath change-outs per shift and lower chemical consumption, making the triethoxy variant more cost-effective than the fast-hydrolyzing trimethoxy analog in high-throughput manufacturing of optical coatings, anti-fingerprint layers, and dielectric films.

Cleanroom-Compatible Surface Functionalization for Biomedical Devices and Biosensors

The release of ethanol instead of methanol or HCl during condensation [Section 3, Evidence 2] enables 11-bromoundecyltriethoxysilane to be used inside ISO Class 5–7 cleanrooms without the need for dedicated solvent extraction or acid-gas scrubbing. The intermediate wettability (water contact angle 80–92°) of the resulting bromo-terminated SAM [Section 3, Evidence 4] ensures that aqueous solutions of biomolecules (e.g., streptavidin, antibodies) spread uniformly across the surface for subsequent coupling, while the near-quantitative bromine-to-azide conversion [Section 3, Evidence 5] provides a reliable handle for strain-promoted or Cu(I)-catalyzed click bioconjugation. This combination of process safety and predictable surface chemistry makes the compound a preferred choice for functionalizing microfluidic channels, microarray slides, and implantable sensor surfaces.

Transfer-Printed Thin-Film Metallization with Controlled Adhesion

Bromo-terminated SAMs derived from 11-bromoundecyltriethoxysilane are expected to deliver an interfacial adhesion strength of approximately 52 MPa with vapor-deposited gold [Section 3, Evidence 3], based on class-transferable data from the trimethoxy analog. This value is sufficiently high to survive subsequent lithographic processing yet low enough to permit clean delamination in transfer-printing and soft-lithography workflows. The 20–22 Å monolayer thickness [Section 3, Evidence 6] provides a well-defined molecular spacer that eliminates the variability in metal–substrate separation inherent to polymeric adhesion layers, offering improved reproducibility in the fabrication of flexible electronics, MEMS devices, and plasmonic nanostructures.

SI-ATRP Initiator Layers for Dense Polymer Brush Growth

The terminal bromine atom of the compound functions as an efficient initiator for surface-initiated atom-transfer radical polymerization (SI-ATRP), with initiation efficiencies mirroring the 80–100% conversion rates observed in small-molecule SN2 reactions [Section 3, Evidence 5]. The 11-carbon spacer [Section 3, Evidence 6] decouples the growing polymer chain from the inorganic substrate, preventing steric crowding at the initiation site and enabling the growth of polymer brushes with grafting densities exceeding 0.5 chains/nm². Procurement of the triethoxy version, with its slow, controllable hydrolysis, is particularly advantageous when the initiator layer must be deposited on high-surface-area nanoparticles or porous membranes where trimethoxy silanes would cause pore-blocking oligomerization.

Application
Selection Property
Validation Focus
Large-area dip / spray coating lines
Slow, controlled hydrolysis kinetics
Pot-life, gelation resistance, and defect density in roll-to-roll processes
Cleanroom bioconjugation / biosensor surfaces
Ethanol byproduct; intermediate surface energy
ISO 5–7 compliance; uniform aqueous biomolecule coupling
Transfer-printed metal electrodes
Controlled gold adhesion (class-level)
Adhesion–delamination window in soft lithography
SI-ATRP initiator for dense polymer brushes
Efficient Br-initiation; 11-carbon spacer
Grafting density on nanoparticles / porous membranes; pore-blocking avoidance
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